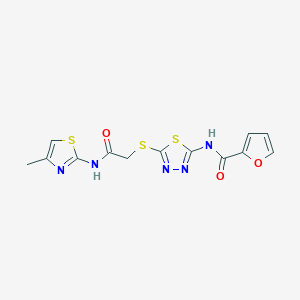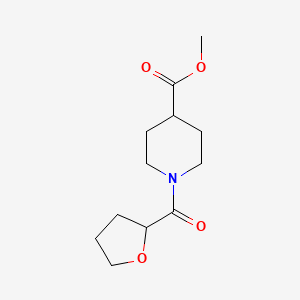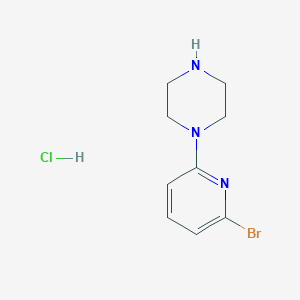
1-Azido-2-bromo-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Material Chemistry
1-Azido-2-bromo-4-(trifluoromethyl)benzene serves as a versatile intermediate in the synthesis of complex molecules and materials. For instance, it has been employed in the synthesis of new 1,2,3-triazole derivatives with potential applications in corrosion inhibition for steels, showcasing its utility in developing materials with enhanced durability and longevity (Negrón-Silva et al., 2013).
Surface Chemistry and Modifications
Its application extends to surface chemistry, where azide-modified graphitic surfaces have been developed for covalent attachment of alkyne-terminated molecules through "click" chemistry. This methodology is crucial for functionalizing surfaces with precise molecular entities, opening pathways for advanced materials in electronics and sensor technologies (Devadoss & Chidsey, 2007).
Polymer and Materials Science
In the realm of polymer and materials science, the compound finds application in the development of luminescent materials. For example, cyclometalated palladium(II) and platinum(II) complexes involving azole ligands have been synthesized for their luminescent properties, indicating its potential in creating new optoelectronic devices (Song et al., 2001).
Advanced Synthesis Techniques
Moreover, it plays a significant role in advanced synthesis techniques, such as in the development of batch and microflow processes for safer and more efficient production of azide-containing compounds. This aspect is crucial for industrial applications where safety and efficiency are paramount (Kopach et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 1-Azido-2-bromo-4-(trifluoromethyl)benzene are copper (I) and palladium in catalyzed reactions . These metals play a crucial role in facilitating the azide-alkyne cycloaddition reactions and cross-coupling with arylboronic acids .
Mode of Action
This compound: interacts with its targets through copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .
Biochemical Pathways
The compound affects the biochemical pathways of copper (I) and palladium catalyzed reactions . The downstream effects of these pathways result in the formation of azido-bis-aryl derivatives .
Result of Action
The molecular and cellular effects of This compound’s action result in the formation of azido-bis-aryl derivatives . These derivatives are formed as a result of the compound’s interaction with copper (I) and palladium in catalyzed reactions .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of copper (I) and palladium in the reaction environment is crucial for the compound’s action . Additionally, the temperature of the reaction environment can also affect the compound’s efficacy and stability .
properties
IUPAC Name |
1-azido-2-bromo-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYTSMQUMDALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)

![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)

![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)